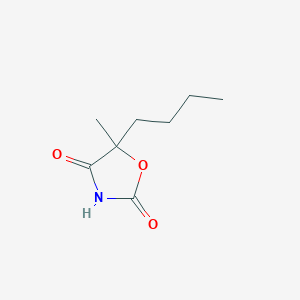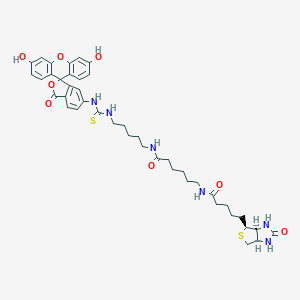
N-Metil-N-fenilbenzamida
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-Methyl-N-phenylbenzamide has several applications in scientific research:
-
Chemistry:
- It is used as a starting material for the synthesis of various organic compounds.
- It serves as a model compound in studies of amide chemistry and reaction mechanisms.
-
Biology:
- The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
-
Industry:
- N-Methyl-N-phenylbenzamide is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
Target of Action
The primary targets of N-Methyl-N-phenylbenzamide are currently not well-defined in the literature. This compound is a derivative of benzamide, which is known to interact with various proteins and enzymes in the body. The specific targets of n-methyl-n-phenylbenzamide remain to be elucidated .
Mode of Action
The mode of action of N-Methyl-N-phenylbenzamide is not clearly understood due to the lack of specific studies on this compound. As a benzamide derivative, it may share some of the interactions that benzamides have with biological targets. The addition of the n-methyl-n-phenyl group could alter its interactions significantly .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Methyl-N-phenylbenzamide are not well-studied. These properties are crucial in determining the bioavailability of the compound. Future studies should focus on understanding these properties to predict its pharmacokinetic behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methyl-N-phenylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoic acid with N-methylaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
-
Formation of Benzoyl Chloride:
- Benzoic acid is treated with thionyl chloride to form benzoyl chloride.
- Reaction: C6H5COOH + SOCl2 → C6H5COCl + SO2 + HCl
-
Amidation:
- Benzoyl chloride is then reacted with N-methylaniline to form N-Methyl-N-phenylbenzamide.
- Reaction: C6H5COCl + C6H5NHCH3 → C6H5CONHCH3 + HCl
Industrial Production Methods: In industrial settings, the production of N-Methyl-N-phenylbenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-N-phenylbenzamide undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of benzoic acid derivatives.
-
Reduction:
- Reduction of N-Methyl-N-phenylbenzamide can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-methyl-N-phenylbenzylamine.
-
Substitution:
- The amide group in N-Methyl-N-phenylbenzamide can participate in nucleophilic substitution reactions. For example, reaction with alkyl halides can lead to the formation of N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: N-methyl-N-phenylbenzylamine
Substitution: N-alkyl derivatives
Comparación Con Compuestos Similares
N-Phenylbenzamide: Lacks the methyl group on the amide nitrogen, resulting in different chemical properties and reactivity.
N-Methylbenzamide: Lacks the phenyl group on the amide nitrogen, leading to distinct applications and behavior in chemical reactions.
Uniqueness: N-Methyl-N-phenylbenzamide is unique due to the presence of both methyl and phenyl groups on the amide nitrogen. This structural feature imparts specific chemical properties, making it valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
N-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOPCEDFGGUYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172940 | |
| Record name | N-Methylbenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934-92-5 | |
| Record name | N-Methyl-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1934-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylbenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1934-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylbenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylbenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methylbenzanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z37H7EQV95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)








